molecular formula C₁₅H₈BrNO₄ B1146107 6-Bromo-3'-nitroflavone CAS No. 187932-50-9

6-Bromo-3'-nitroflavone

Número de catálogo: B1146107
Número CAS: 187932-50-9
Peso molecular: 346.13
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3’-nitroflavone typically involves the bromination and nitration of flavone derivatives. One common method includes the bromination of 3’-nitroflavone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-3’-nitroflavone are not extensively documented, the general approach involves large-scale bromination and nitration reactions. These processes are optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-3’-nitroflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The primary mechanism of action of 6-Bromo-3’-nitroflavone involves its interaction with benzodiazepine receptors in the central nervous system. It acts as a partial agonist at these receptors, modulating the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. This modulation results in anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for conditions like anxiety and epilepsy .

Comparación Con Compuestos Similares

Comparison: 6-Bromo-3’-nitroflavone is unique due to its partial agonist activity at benzodiazepine receptors, which distinguishes it from other similar compounds like 6-Chloro-3’-nitroflavone (antagonist) and 6-Bromoflavone (full agonist). This partial agonist activity allows for a more balanced modulation of GABAergic activity, potentially reducing the risk of side effects associated with full agonists .

Actividad Biológica

6-Bromo-3'-nitroflavone is a synthetic flavonoid that has garnered attention for its significant biological activities, particularly its interaction with the central nervous system (CNS) and potential applications in cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C15H8BrNO4C_{15}H_8BrNO_4. Its structure includes a bromine atom and a nitro group, which are crucial for its biological activity. The compound selectively interacts with benzodiazepine receptors, specifically the GABA(A) receptor's benzodiazepine binding site, demonstrating a high binding affinity with inhibition constants (Ki) ranging from 10 to 50 nM in various brain regions .

Target of Action
The primary target of this compound is the benzodiazepine receptor within the GABAergic system. It acts as a partial agonist , modulating receptor activity and influencing neurotransmission.

Biochemical Pathways
Upon binding to the benzodiazepine receptor, this compound enhances GABA-stimulated chloride ion influx, although this effect is less pronounced than that of diazepam. This modulation leads to anxiolytic-like effects, which have been confirmed in various animal models .

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic-like effects when administered intraperitoneally in mice at doses ranging from 0.01 to 0.3 mg/kg. These effects were evaluated using the elevated plus-maze test, where the compound significantly increased the time spent in open arms compared to control groups .

Anticonvulsant Properties

In addition to its anxiolytic effects, this compound has shown mild anticonvulsant activity at doses as low as 0.1 mg/kg. However, it does not produce significant myorelaxant effects or anterograde amnesia at therapeutic doses, distinguishing it from traditional benzodiazepines .

Cytotoxicity and Cancer Research

Recent studies have explored the potential of this compound as a DNA methyltransferase (DNMT) inhibitor , suggesting its role in epigenetic regulation. In vitro assays demonstrated that halogenated flavanones, including this compound, can inhibit DNMT activity with low cytotoxicity, making them promising candidates for anticancer therapies .

Case Studies and Experimental Findings

StudyMethodologyKey Findings
Pharmacological characterization Mice modelsDemonstrated anxiolytic effects without significant side effects; no myorelaxation or amnesia observed.
DNMT inhibition study In vitro assaysShowed micromolar inhibition of DNMT activity; low cytotoxicity in cancer cell lines; stability over time indicated potential for therapeutic use.

Dosage Effects and Administration Routes

The efficacy of this compound varies with dosage:

  • Low doses (0.01-0.3 mg/kg) : Anxiolytic effects observed.
  • Higher doses (up to 30 mg/kg) : Mild sedation noted but no significant anxiolytic enhancement beyond lower doses .

Propiedades

IUPAC Name

6-bromo-2-(3-nitrophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHSQMSRIWZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 6-Bromo-3′-nitroflavone interact with its target and what are the downstream effects?

A1: 6-Bromo-3′-nitroflavone acts as a high-affinity agonist for benzodiazepine receptors (BDZ-Rs) in the brain [, , ]. While the exact downstream effects are not fully elucidated in the provided research, binding to BDZ-Rs is known to enhance the effects of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects. Research indicates that 6-Bromo-3′-nitroflavone recognizes two distinct populations of cerebral cortical binding sites, suggesting potential for nuanced pharmacological activity [, ].

Q2: What is known about the Structure-Activity Relationship (SAR) of 6-Bromo-3′-nitroflavone?

A2: While specific SAR studies for 6-Bromo-3′-nitroflavone are not detailed in the provided research, the paper highlights the impact of modifications on the flavone core structure []. For instance, substitutions with halogens or nitro groups influence binding affinity and pharmacological profiles. Chrysin and apigenin, naturally occurring flavonoids, show milder anxiolytic properties compared to 6-Bromo-3′-nitroflavone, suggesting the bromine and nitro group substitutions contribute to its enhanced potency []. Further research exploring systematic modifications is needed to fully elucidate the SAR of this compound.

Q3: What evidence exists for the in vivo activity and efficacy of 6-Bromo-3′-nitroflavone?

A3: Though specific in vivo data is not provided in the research excerpts, 6-Bromo-3′-nitroflavone is described as an active compound in vivo []. It demonstrates anxiolytic effects with a wider separation between anxiolytic and sedative doses compared to diazepam, suggesting a potentially improved pharmacological selectivity []. Further in vivo studies would be necessary to fully characterize its efficacy, pharmacokinetics, and safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.